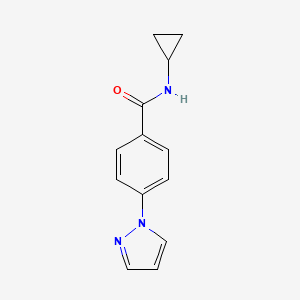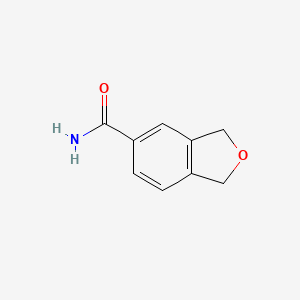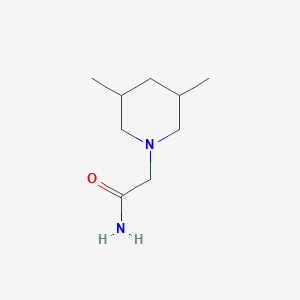
N-benzyl-N-methyloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyloxane-4-carboxamide is a chemical compound with the molecular formula C11H13NO2. It is an organic compound that is used in scientific research for various purposes. This chemical compound is also known as BAMC or OBCAM and is commonly used in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyloxane-4-carboxamide is not well understood. However, it is believed to inhibit the activity of certain enzymes in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which can have various effects on the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N-methyloxane-4-carboxamide in lab experiments is that it is relatively easy to synthesize. This chemical compound is also stable and can be stored for long periods of time. However, one limitation of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are many future directions for the use of N-benzyl-N-methyloxane-4-carboxamide in scientific research. One possible direction is the development of new drugs that target acetylcholinesterase. Another possible direction is the study of the biochemical and physiological effects of this compound on other enzymes in the body. Additionally, the synthesis of new derivatives of this compound could lead to the development of new chemical compounds with unique properties.
Synthesis Methods
The synthesis of N-benzyl-N-methyloxane-4-carboxamide can be achieved through a multi-step process. The first step involves the reaction of benzylamine with ethyl chloroformate to produce N-benzylcarbamic acid ethyl ester. This intermediate compound is then treated with sodium hydroxide to produce N-benzylcarbamic acid. The final step involves the reaction of N-benzylcarbamic acid with oxalyl chloride to produce this compound.
Scientific Research Applications
N-benzyl-N-methyloxane-4-carboxamide is used in scientific research for various purposes. It is commonly used as a reagent in the synthesis of other chemical compounds. This chemical compound is also used in the study of enzyme kinetics and in the development of new drugs.
properties
IUPAC Name |
N-benzyl-N-methyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(11-12-5-3-2-4-6-12)14(16)13-7-9-17-10-8-13/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSVFSMUZQIGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7517947.png)
![1-Ethyl-3-[(3-fluoro-4-methylphenyl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B7517952.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7517960.png)

![[4-(Benzimidazol-1-yl)phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7517972.png)


![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)



